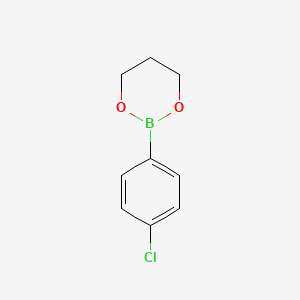

2-(4-Chlorophenyl)-1,3,2-dioxaborinane

Description

Classic Synthetic Routes to Boronate Esters

Traditional methods for forming the carbon-boron bond typically involve the reaction of a nucleophilic organometallic species with an electrophilic boron reagent. These routes are well-established and continue to be widely used.

A foundational method for synthesizing arylboronic acids involves the reaction of an aryl-organometallic reagent, such as a Grignard reagent (ArMgX) or an aryllithium (ArLi), with a trialkyl borate ester, like trimethyl borate or triisopropyl borate. google.com The resulting boronate species is then hydrolyzed under acidic conditions to yield the arylboronic acid. For the synthesis of this compound, the intermediate (4-chlorophenyl)boronic acid would subsequently be esterified with 1,3-propanediol.

The general mechanism proceeds as follows:

Formation of the Arylmetal Reagent : An aryl halide (e.g., 4-chlorobromobenzene) reacts with magnesium metal to form the Grignard reagent, 4-chlorophenylmagnesium bromide. Alternatively, an aryllithium can be generated, often via lithium-halogen exchange.

Boration : The highly nucleophilic arylmetal attacks the electrophilic boron atom of a trialkyl borate, such as B(OMe)₃. orgsyn.org To prevent multiple additions of the aryl group to the boron center, which can occur due to the high reactivity of the organometallic reagents, these reactions are typically conducted at very low temperatures, such as -78°C. google.com

Hydrolysis : Acidic workup hydrolyzes the borate ester to the corresponding boronic acid, B(OH)₂.

Esterification : The isolated boronic acid is then condensed with a diol, in this case, 1,3-propanediol, often with azeotropic removal of water, to form the cyclic 1,3,2-dioxaborinane ester.

Lithium-halogen exchange is a powerful and rapid method for the preparation of aryllithium reagents, which are precursors to arylboronic acids. wikipedia.orgethz.ch This reaction is particularly useful for creating organolithium compounds that are not easily accessible through other means. The exchange is an equilibrium process, driven by the formation of a more stable organolithium species. ethz.ch Typically, an aryl halide (iodide or bromide) is treated with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.org

The rate of exchange follows the trend I > Br > Cl, making aryl iodides and bromides the preferred substrates. wikipedia.org For the synthesis of the 4-chlorophenyl moiety, a starting material like 1-bromo-4-chlorobenzene would be suitable. The reaction is kinetically controlled and can be faster than competing side reactions like nucleophilic addition. wikipedia.orgharvard.edu

Reaction Scheme: Ar-X + R-Li ⇌ Ar-Li + R-X (where X = Br, I)

Once the 4-chlorophenyllithium is generated, it is trapped with a trialkyl borate and processed as described in section 2.1.1 to yield the target dioxaborinane. This method has been successfully applied to aryl bromides bearing potassium trifluoroborate moieties, demonstrating its utility in synthesizing functionalized boron compounds. nih.gov

Transmetallation involves the transfer of an organic group from one metal to another. In the context of boronate ester synthesis, this can involve the transfer of an aryl group from a less electropositive metal, such as silicon or tin, to a more electropositive boron center. While less common than routes involving lithium or magnesium, these strategies can offer advantages in terms of functional group compatibility.

For instance, aryltrialkylstannanes can react with boron trihalides (e.g., BCl₃, BBr₃), transferring the aryl group to the boron atom to form arylboron dihalides. These intermediates can then be converted into boronate esters by reaction with an alcohol and a diol. researchgate.net Similarly, catalytic methods have been developed that leverage a stereoretentive copper-to-palladium transmetallation to access enantioenriched boronate esters, highlighting the versatility of this approach.

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an alkyllithium reagent. This coordination directs the deprotonation (lithiation) to the ortho position adjacent to the DMG. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as a trialkyl borate, to install a boronic ester group specifically at the ortho position.

Common DMGs include amides, carbamates, methoxy groups, and sulfoxides. wikipedia.orgorganic-chemistry.org The process involves:

Coordination of the alkyllithium (e.g., n-BuLi) to the heteroatom of the DMG.

Deprotonation of the closest ortho-hydrogen, forming a stabilized aryllithium intermediate.

Reaction with a borate ester (e.g., B(OiPr)₃) to form the boronate.

Hydrolysis and esterification to yield the final product.

While this method is powerful for creating ortho-substituted arylboronates, its direct application to synthesizing this compound (a para-substituted compound) would require a starting material where the chloro-substituent is positioned to direct metalation to the desired carbon, or where the DMG is later removed or transformed. The development of boron-based directing groups has also been explored to prepare unusually substituted arylboronic acids. acs.org

Transition Metal-Catalyzed Borylation Reactions

In recent decades, transition metal-catalyzed reactions have emerged as highly efficient and versatile methods for synthesizing boronate esters, offering milder conditions and broader functional group tolerance compared to many classic routes.

The palladium-catalyzed cross-coupling of aryl halides or triflates with diboron reagents, commonly known as the Miyaura borylation, is a cornerstone of modern boronate ester synthesis. nih.gov This reaction allows for the direct conversion of an aryl halide, such as 1-bromo-4-chlorobenzene, into the corresponding arylboronate ester.

The reaction typically employs a palladium catalyst, such as PdCl₂(dppf), a base (e.g., potassium acetate, KOAc), and a diboron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄). upenn.eduorganic-chemistry.org The use of B₂(OH)₄ represents a more direct and environmentally sound route to boronic acids, which can then be easily converted to various esters. nih.gov The reaction is tolerant of a wide array of functional groups, including carbonyls, nitriles, and nitro groups, which are often incompatible with highly reactive organolithium or Grignard reagents. organic-chemistry.org

General Reaction Scheme: Ar-X + B₂pin₂ --(Pd catalyst, Base)--> Ar-Bpin + X-Bpin

For the synthesis of this compound, one could start with 1-bromo-4-chlorobenzene and B₂pin₂ to form 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This pinacol (B44631) ester could then be used directly or transesterified with 1,3-propanediol if the specific dioxaborinane is required. Research has shown that using a tertiary amine base like triethylamine (Et₃N) is crucial for the selective formation of the carbon-boron bond. organic-chemistry.org

The mechanism is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by a transmetallation step with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. acs.org This catalytic cycle allows for the efficient synthesis of a vast library of aryl- and heteroarylboron derivatives under mild conditions. nih.govupenn.edu

Rhodium/Xantphos Catalysis in Carbon-Cyano Bond Cleavage for Arylboronic Ester Formation

A novel and significant strategy for the synthesis of arylboronic esters involves the rhodium-catalyzed borylation of aryl cyanides through the cleavage of a carbon-cyano (C–CN) bond. This method provides a unique pathway for introducing a boryl group into an aromatic ring, transforming the cyano group from a functional moiety into a leaving group.

The reaction typically employs a rhodium(I) catalyst in conjunction with a specific diphosphine ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org A base, for instance, 1,4-diazabicyclo[2.2.2]octane (DABCO), is also essential for the catalytic cycle. organic-chemistry.org This system is notable as it achieves C–CN bond activation without the need for Ni(0) or silylmetal complexes, which were previously required for similar transformations. organic-chemistry.org

This methodology exhibits a broad substrate scope and functional group tolerance. It is compatible with aryl chlorides, fluorides, esters, ethers, and amines, allowing for orthogonal functionalization where the C-CN bond is cleaved selectively over other potential reaction sites. organic-chemistry.org The reaction can be applied to sterically hindered cyanides and various heteroaromatic systems, including pyrroles, thiophenes, and indoles. organic-chemistry.org This allows for the regioselective introduction of a boryl group in the later stages of a synthetic sequence, which is a significant advantage in the synthesis of complex molecules. organic-chemistry.org

| Aryl Cyanide Substrate | Boron Reagent | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|

| 4-Chlorobenzonitrile | B₂pin₂ | [Rh(cod)Cl]₂ / Xantphos | DABCO | 85 |

| 4-Methoxybenzonitrile | B₂pin₂ | [Rh(cod)Cl]₂ / Xantphos | DABCO | 92 |

| 2-Methylbenzonitrile | B₂pin₂ | [Rh(cod)Cl]₂ / Xantphos | DABCO | 78 |

| 1-Naphthonitrile | B₂pin₂ | [Rh(cod)Cl]₂ / Xantphos | DABCO | 88 |

Note: Data are representative examples based on reported methodologies.

Iridium-Catalyzed Aromatic C–H Functionalization (Direct Boronylation)

Iridium-catalyzed C–H borylation is a powerful and direct method for synthesizing arylboronic esters from arenes, avoiding the need for pre-functionalized starting materials like aryl halides. illinois.edu This approach is characterized by its high atom economy and compatibility with a wide array of functional groups. illinois.edugoogle.com The synthesis of this compound would begin with 1-chlorobenzene, directly converting a C-H bond on the aromatic ring to a C-B bond.

The most common catalytic systems involve an iridium(I) precursor, such as [Ir(OMe)(COD)]₂ or [Ir(cod)Cl]₂, and a bipyridine or phenanthroline-based ligand. illinois.edunih.gov The boron source is typically bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). illinois.edu The reaction mechanism is generally understood to proceed through an Ir(III)-Ir(V) catalytic cycle. This cycle involves the oxidative addition of an aromatic C–H bond to the iridium center, followed by reductive elimination that forms the C–B bond and regenerates the active catalyst. illinois.edu

A key feature of this methodology is its regioselectivity, which is predominantly governed by steric factors. umich.edu Borylation typically occurs at the least sterically hindered C–H bond on the aromatic ring. umich.edu For a monosubstituted benzene (B151609) like 1-chlorobenzene, this would lead to a mixture of ortho, meta, and para products, with the para-isomer being a major product due to minimal steric hindrance. However, directing groups can be employed to achieve high regioselectivity, particularly for the ortho position. mdpi.com For instance, N-containing functional groups can direct the iridium catalyst to borylate the C-H bond at the ortho position with high selectivity. mdpi.com

| Arene Substrate | Boron Reagent | Catalyst System | Ligand | Product Distribution (o:m:p) |

|---|---|---|---|---|

| Chlorobenzene | B₂pin₂ | [Ir(cod)Cl]₂ | dtbpy | Minor:Moderate:Major |

| Toluene | B₂pin₂ | [Ir(cod)OMe]₂ | dtbpy | Minor:Major:Major |

| Anisole | HBpin | [Ir(cod)Cl]₂ | tmphen | Minor:Major:Major |

| N-Boc-Aniline | B₂pin₂ | [Ir(cod)OMe]₂ | dtbpy | Major(ortho):Minor |

Note: dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; tmphen = 3,4,7,8-tetramethyl-1,10-phenanthroline. Product distributions are generalized based on steric and electronic effects.

Ruthenium-Catalyzed Methodologies for Boronate Esters

Ruthenium-based catalysts offer alternative pathways for the synthesis of boronate esters, although they are less common than palladium or iridium for direct borylation of aryl halides or C-H bonds. google.com One notable ruthenium-catalyzed method involves the cross-coupling of aldimines with arylboronates to produce ketimines, which can then be hydrolyzed to ketones. nih.gov While this is not a direct synthesis of the target compound, it showcases ruthenium's utility in C-C bond formation involving boron reagents.

More directly applicable is the ruthenium-catalyzed cross-coupling of aldehydes with arylboronic acids to form arylketones. rsc.org This demonstrates ruthenium's ability to facilitate reactions involving arylboron species. While specific ruthenium-catalyzed direct borylations of aryl halides are not as extensively developed as palladium systems, ruthenium catalysts are known to participate in various transformations that can lead to the formation of C-B bonds, often through mechanisms distinct from other transition metals. nih.govrsc.org

Green Chemistry Approaches in Dioxaborinane Synthesis

In line with the principles of green chemistry, several methodologies have been developed to synthesize boronic esters under more environmentally benign conditions. These approaches aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency.

Mechanochemical Synthesis of Boronic Acid Esters

Mechanochemistry offers a solvent-free route to boronic acid esters by using mechanical force, typically through ball milling, to initiate chemical reactions. beilstein-journals.org This technique is highly efficient for the esterification of boronic acids with diols to form dioxaborinanes and dioxaborolanes.

The process involves grinding a solid mixture of a boronic acid (e.g., 4-chlorophenylboronic acid) and a diol (e.g., 1,3-propanediol) in a milling vessel, often with a small amount of a grinding auxiliary. beilstein-journals.org The mechanical energy supplied induces the reaction, leading to the formation of the corresponding boronic ester in high yield, often in a very short time frame. This method avoids the use of bulk organic solvents, which are common in traditional esterification procedures, thus reducing waste and environmental impact. beilstein-journals.org The products can often be isolated with a simple work-up, further enhancing the green credentials of this approach. The technique has been successfully applied to a multistep, one-jar protocol for synthesizing more complex heterocyclic molecules, demonstrating its versatility. beilstein-journals.org

Micellar Conditions for Palladium-Catalyzed Borylation

Palladium-catalyzed Miyaura borylation of aryl halides is a cornerstone of arylboronic ester synthesis. nih.govpolyu.edu.hkupenn.edu A significant green advancement in this area is the use of micellar catalysis, which allows the reaction to be performed in water at room temperature. organic-chemistry.org

In this approach, a surfactant is added to water to form micelles. These micelles act as nanoreactors, creating a hydrophobic environment where the organic substrates and catalyst can concentrate and react efficiently, despite the bulk solvent being water. This strategy has been successfully applied to the borylation of aryl bromides with bis(pinacolato)diboron using a palladium catalyst. organic-chemistry.org The ability to use water as the solvent and operate at ambient temperatures significantly reduces the environmental footprint of the synthesis by eliminating the need for volatile and often toxic organic solvents and reducing energy consumption. organic-chemistry.org

Multicomponent Reactions for Boron-Containing Heterocycles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all reactants. nih.govxjenza.org This approach aligns with green chemistry principles by maximizing atom economy and reducing the number of synthetic steps, isolations, and purification procedures, which in turn minimizes waste generation. xjenza.org

While the direct synthesis of simple dioxaborinanes via MCRs is less common, this strategy is exceptionally powerful for constructing more complex boron-containing heterocyclic systems. researchgate.netmdpi.com For example, isonitrile-based MCRs, such as the Ugi and van Leusen reactions, have been employed to synthesize β-amino boronic acids, which are valuable in medicinal chemistry. mdpi.com These reactions demonstrate the potential to build molecular complexity around a boron core in a single, efficient step. The development of MCRs for a broader range of boron heterocycles represents a promising avenue for sustainable chemical synthesis. xjenza.orgmdpi.com

Synthesis Methodologies for this compound and Related Dioxaborinane Esters

The formation of boronic esters, such as this compound, is a fundamental transformation in organic chemistry, providing stable derivatives of often unstable boronic acids. These esters are crucial intermediates in various synthetic applications, including Suzuki-Miyaura cross-coupling reactions. Esterification and transesterification strategies are primary routes to access these valuable compounds.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTAXEYAYHGYFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 4 Chlorophenyl 1,3,2 Dioxaborinane and Dioxaborinane Esters

Cross-Coupling Reactions

Organoboron compounds, including dioxaborinane esters, are fundamental reagents in the formation of carbon-carbon bonds, largely due to their stability, low toxicity, and functional group tolerance. organic-chemistry.org The reactivity of 2-(4-chlorophenyl)-1,3,2-dioxaborinane in these transformations is a cornerstone of its synthetic utility.

Suzuki–Miyaura Coupling: Mechanistic Insights into Transmetalation and Reductive Elimination

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate. libretexts.org The widely accepted mechanism involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex, forming a Pd(II) species. libretexts.orgchemrxiv.org

Transmetalation : This is the key step where the organic group from the boron reagent is transferred to the palladium center. For an organoboron ester like this compound, this process requires activation by a base (e.g., hydroxide, alkoxide). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a tetracoordinate boronate). organic-chemistry.orgchemrxiv.org This activated boronate then reacts with the Pd(II) complex, exchanging its halide or other leaving group for the 4-chlorophenyl group from the boron reagent. chemrxiv.orgnih.gov Computational studies suggest this step proceeds via an intermediate with a Pd-O-B linkage. chemrxiv.org The choice of base is crucial, as it can significantly influence the reaction rate. organic-chemistry.org

Reductive Elimination : The final step involves the reductive elimination of the newly formed C-C bond from the Pd(II) center, which regenerates the Pd(0) catalyst and releases the final coupled product (R¹-R²). libretexts.org This step typically proceeds with retention of the stereochemistry of the coupling partners. libretexts.org

Role of this compound as an Aryl Source in Catalytic Transformations

As an arylboronate ester, this compound is an effective source of the 4-chlorophenyl group in Suzuki-Miyaura cross-coupling reactions. Dioxaborinanes and other boronic esters are often preferred over boronic acids due to their enhanced stability and ease of purification. organic-chemistry.org Research has demonstrated the successful coupling of various aryl dioxaborinanes with aryl halides. For instance, in a study optimizing Suzuki couplings, silyl-protected dioxaborinanes were reacted with 2-bromopyridine, achieving near-quantitative yields with electron-donating substituents on the aryl ring of the dioxaborinane. bath.ac.uk This highlights the compound's utility in synthesizing complex molecules, such as biaryl ketones, which are valuable precursors in materials science. nih.gov

| Aryl Dioxaborinane | Coupling Partner | Catalyst | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Phenyl-1,3,2-dioxaborinane derivative | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | 2-Phenylpyridine | 90 | bath.ac.uk |

| 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane derivative | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | 2-(4-Methoxyphenyl)pyridine | 98 | bath.ac.uk |

| 2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane derivative | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | 2-(4-(Trifluoromethyl)phenyl)pyridine | 75 | bath.ac.uk |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-(4-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 68 | mdpi.com |

C–H Activation and Functionalization

Direct C–H activation is an atom-economical strategy that avoids the need for pre-functionalized starting materials. acs.org Arylboronates like this compound are valuable reagents in these advanced transformations.

Ruthenium-Catalyzed Direct sp³ Arylation with Arylboronates

Significant progress has been made in the direct arylation of unactivated sp³ C-H bonds. Ruthenium catalysts have proven particularly effective for the arylation of benzylic sp³ carbons in amines using arylboronates. acs.orgnih.gov In these reactions, a directing group, typically an N-(2-pyridyl) group on the amine, is crucial for achieving high regioselectivity and efficiency. acs.orgnih.gov The reaction involves the coordination of the ruthenium catalyst to the directing group, which positions the metal center to activate a specific C-H bond on the benzylic carbon. This is followed by reaction with the arylboronate, leading to the formation of a new C-C bond. bohrium.com Studies have shown that a bulky substituent on the pyridine (B92270) directing group is essential for high conversion rates. acs.org This methodology allows for the synthesis of diarylmethylamines, which are important structural motifs in many pharmaceutically active compounds. bohrium.comnih.gov

| Amine Substrate | Arylboronate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(3-Methylpyridin-2-yl)benzylamine | Phenylboronic acid pinacol (B44631) ester | Ru₃(CO)₁₂ | Arylated benzylamine | 91 | acs.org |

| N-(3-Methylpyridin-2-yl)benzylamine | 4-Tolylboronic acid pinacol ester | Ru₃(CO)₁₂ | Arylated benzylamine | 90 | acs.org |

| N-(3-Methylpyridin-2-yl)benzylamine | 4-Fluorophenylboronic acid pinacol ester | Ru₃(CO)₁₂ | Arylated benzylamine | 80 | acs.org |

| N-(3-Methylpyridin-2-yl)benzylamine | 4-Chlorophenylboronic acid pinacol ester | Ru₃(CO)₁₂ | Arylated benzylamine | 75 | acs.org |

Directing Group Effects in C–H Borylation and Arylation

Directing groups are functional units within a substrate that bind to a catalyst or reagent, controlling the regioselectivity of a C-H functionalization reaction. nih.govresearchgate.net In their absence, the selectivity of C-H borylation is often governed by steric factors. researchgate.netrsc.org However, by incorporating a Lewis basic directing group (containing atoms like oxygen or nitrogen), the reaction can be guided to a specific, often ortho, position. researchgate.net

In transition metal-catalyzed processes, the directing group coordinates to the metal center, delivering the catalyst to a nearby C-H bond. rsc.org Alternatively, in metal-free electrophilic borylation using reagents like BBr₃, the directing group interacts with the Lewis acidic boron reagent, facilitating selective C-H cleavage. nih.govrsc.org Amides, for example, have been shown to function as effective directing groups in electrophilic borylation. nih.gov This directed approach is a powerful tool for creating specifically substituted arylboron compounds, which are versatile intermediates for further synthesis. rsc.org

Asymmetric Catalysis Involving Organoboron Reagents

The development of asymmetric catalytic reactions is crucial for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and materials science. Organoboron reagents are widely used in these transformations, including the catalytic asymmetric 1,4-addition to electron-deficient olefins like α,β-unsaturated ketones and esters. acs.orgresearchgate.net

In these reactions, a chiral catalyst, typically a rhodium or copper complex with a chiral ligand (e.g., BINAP, phosphoramidites), mediates the addition of the aryl or vinyl group from the organoboron reagent to the substrate. acs.orgacs.org The chiral environment provided by the catalyst ensures that the new C-C bond is formed with high enantioselectivity, leading to one enantiomer of the product in excess. For example, rhodium-catalyzed asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones has been used to synthesize optically active 4-aryl-2-piperidinones with excellent enantioselectivity (up to 98% ee). acs.org Similarly, copper-catalyzed systems have been developed for the conjugate boration of cyclic enones to produce chiral tertiary organoboronates. nih.gov These methods provide efficient access to valuable chiral building blocks that are difficult to synthesize using other approaches. nih.gov

| Substrate | Organoboron Reagent | Catalyst System | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Acetyl-5,6-dihydro-2(1H)-pyridinone | (4-Fluorophenyl)boroxine | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | (R)-1-Acetyl-4-(4-fluorophenyl)-2-piperidinone | 88 | 98 | acs.org |

| 1-Acetyl-5,6-dihydro-2(1H)-pyridinone | Phenylboronic acid | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | (R)-1-Acetyl-4-phenyl-2-piperidinone | 95 | 97 | acs.org |

| 3-Methyl-2-cyclohexenone | Bis(pinacolato)diboron (B136004) | CuPF₆(CH₃CN)₄ / Ligand / LiO(t)Bu | Chiral tertiary boronic ester | 99 | 95 | nih.gov |

| 3-Butyl-2-cyclopentenone | Bis(pinacolato)diboron | CuPF₆(CH₃CN)₄ / Ligand / LiO(t)Bu | Chiral tertiary boronic ester | 99 | 98 | nih.gov |

Asymmetric Addition to Aldehydes and Ketones

The asymmetric addition of nucleophiles to aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction in organic chemistry, crucial for the synthesis of chiral alcohols. Boronate esters, including those derived from 1,3,2-dioxaborinane, play a significant role in this area. While specific studies focusing solely on the asymmetric addition of a Grignard or organolithium reagent to this compound are not prevalent in the provided search results, the broader context of asymmetric additions involving boronate esters provides valuable insights.

The general principle involves the use of a chiral ligand or auxiliary to control the stereochemical outcome of the addition of a nucleophile to a carbonyl group. In the context of boronate esters, the boron atom can act as a Lewis acid to activate the carbonyl group, and the chiral environment around the boron atom can direct the incoming nucleophile to one face of the carbonyl, leading to an enantiomerically enriched product.

Research has demonstrated the utility of allylboronates derived from chiral diols, such as 3,3'-disubstituted 2,2'-binaphthols, in the asymmetric allylboration of aldehydes and ketones. nih.gov These reactions can produce the corresponding allylated alcohols with very high enantiomeric ratios (up to >99:1 er), with aromatic ketones showing particularly high selectivity. nih.gov The success of these reactions hinges on the ability of the chiral boronate ester to create a highly organized transition state that favors the formation of one stereoisomer over the other.

Furthermore, the development of catalytic asymmetric methods for carbonyl addition is a major focus. nih.gov These approaches often utilize a chiral catalyst to control the stereochemistry, and while not directly involving this compound as the primary reactant, they highlight the importance of creating a chiral environment to achieve high levels of asymmetric induction. For instance, the use of chiral phosphines in the organocatalytic pinacolboryl addition to aldimines demonstrates the potential for achieving high enantioselectivity in the formation of α-amino boronate esters. nih.gov

The following table summarizes representative examples of asymmetric addition reactions involving boronate esters, showcasing the high levels of stereocontrol that can be achieved.

| Reactants | Chiral Auxiliary/Catalyst | Product | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones + Allylboronates | 3,3'-Disubstituted 2,2'-binaphthols | Allylated Alcohols | Up to >99:1 | nih.gov |

| Tosylaldimines + Bis(pinacolato)diboron | Chiral Phosphines | α-Amino Boronate Esters | High | nih.gov |

Catalytic Asymmetric Hydrogenation of Dehydroamino Boronate Esters

The catalytic asymmetric hydrogenation of dehydroamino boronate esters represents a direct and efficient route to chiral α-amidoboronic esters, which are valuable building blocks in medicinal chemistry. rsc.orgrsc.org This atom-economic and environmentally friendly process has been successfully realized, providing access to a range of therapeutically relevant alkyl-substituted α-amidoboronic esters in high yields and with excellent enantioselectivities (up to 99% yield and 99% ee). rsc.orgrsc.org

The significance of this method lies in its ability to directly generate the desired chiral products, which can be further transformed into their corresponding boronic acid derivatives. rsc.orgrsc.org This approach offers a new alternative for the production of these important compounds, which have potential applications in the development of proteasome inhibitors. rsc.org

The reaction typically employs a rhodium-based catalyst with a chiral phosphine (B1218219) ligand to achieve high levels of stereocontrol. The dehydroamino boronate ester substrate is hydrogenated to the corresponding saturated α-amidoboronic ester with high fidelity.

The following table presents key findings from studies on the catalytic asymmetric hydrogenation of dehydroamino boronate esters.

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (Z)-α-Dehydroamino Boronate Esters | Rh-based catalyst with chiral phosphine ligand | Alkyl-substituted α-Amidoboronic Esters | Up to 99% | Up to 99% | rsc.orgrsc.org |

Organoboron-Catalyzed Condensation Reactions

Organoboron compounds, including dioxaborinane esters, have emerged as effective catalysts for direct dehydrative condensation reactions, particularly for the formation of amide and peptide bonds. rsc.orgrsc.org Their utility stems from their inherent Lewis acidity and their ability to form reversible covalent bonds. rsc.orgrsc.org

Lewis Acidity and Reversible Covalent Bonding in Catalysis

The catalytic activity of organoboron compounds in condensation reactions is attributed to two key properties: Lewis acidity and the capacity for reversible covalent bond formation. rsc.orgrsc.org The boron atom in these compounds is electron-deficient, making it a Lewis acid that can activate carboxylic acids towards nucleophilic attack by amines. This activation facilitates the dehydration process necessary for amide bond formation.

Aryl boranes, in particular, are noted for their superior Lewis acidity due to the electron-withdrawing nature of the aryl groups, which increases the electrophilicity of the boron atom. acs.org This enhanced acidity makes them potent catalysts for dehydrative amidation.

The ability to form reversible covalent bonds with diols or other bidentate ligands is another crucial aspect. rsc.orgrsc.org This allows for the in situ formation of catalytically active species and the regeneration of the catalyst after the reaction cycle, making the process more efficient and sustainable.

Direct Dehydrative Amide/Peptide Bond Formation

The direct dehydrative condensation of carboxylic acids and amines to form amides is an ideal synthetic methodology from a green chemistry perspective, as it generates water as the only byproduct. rsc.orgrsc.org Organoboron catalysts have been successfully employed to promote this transformation, offering an alternative to traditional methods that often require stoichiometric amounts of coupling reagents. rsc.orgrsc.orgacs.org

This catalytic approach is applicable to a wide range of substrates, including both aromatic and aliphatic carboxylic acids and amines. acs.org The reactions can be scaled up, demonstrating their potential for industrial applications, including the synthesis of pharmaceutical compounds. acs.org

The following table highlights the use of organoboron catalysts in direct amide bond formation.

| Catalyst | Substrates | Product | Yield | Reference |

|---|---|---|---|---|

| Tris(pentafluorophenyl)borane B(C6F5)3·H2O | Aromatic and Aliphatic Acids and Amines | Amides | Up to 92% | acs.org |

| Organoboron Catalysts | Carboxylic Acids and Amines | Amides/Peptides | Good to High | rsc.orgrsc.orgresearchgate.net |

Dynamic Covalent Chemistry of Boronate Esters

Dynamic covalent chemistry (DCC) involves the use of reversible covalent reactions to form and exchange chemical bonds under equilibrium control. nih.gov This approach allows for error-checking and proof-reading during the formation of complex molecular architectures. nih.gov Boronate esters are a cornerstone of DCC due to the reversible nature of the B-O bond. semanticscholar.orgresearchgate.net

Boronic Ester Linkages in Self-Healing and Reprocessable Materials

The dynamic nature of boronic ester bonds makes them ideal for the design of self-healing and reprocessable materials. semanticscholar.orgdigitellinc.comacs.org These materials can repair themselves after damage by reforming the broken boronic ester linkages, often triggered by external stimuli such as water or heat. semanticscholar.orgresearchgate.net

The formation of boronic esters between boronic acids and diols is a reversible process that can be influenced by factors like pH and the presence of water. semanticscholar.org This reversibility allows for the dynamic exchange of bonds, which is the basis for the self-healing properties of these materials. Polymers cross-linked with boronic esters can undergo bond exchange to mend after mechanical failure. researchgate.net

Researchers have developed various strategies to enhance the dynamic properties and stability of boronic ester-based materials. For instance, introducing ortho-hydroxyl groups in the boronic ester molecules can facilitate the dynamic exchange of B-O bonds, leading to the creation of strong and tough elastomers with excellent self-healing capabilities at room temperature. digitellinc.comacs.org

The following table provides examples of self-healing materials based on dynamic boronic ester linkages.

| Material Type | Key Feature | Stimulus for Healing | Reference |

|---|---|---|---|

| Hydrogels, Organic Gels, Elastomers, Plastics | Boronic ester-based dynamic covalent bonds | pH, water, glucose | semanticscholar.org |

| Cross-linked Polymers | Reversible boronic ester cross-links | Water, ambient conditions | researchgate.net |

| Elastomers | Promoted bond exchange with neighboring hydroxyl groups | Room temperature | digitellinc.comacs.org |

| Cellulose-based Hydrogel | Dynamic boronic ester cross-linking | Instantaneous | rsc.org |

N→B Coordination Effects on Boronic Ester Stability and Transesterification Rates

The stability and reactivity of boronic esters, including this compound, are significantly influenced by the electronic environment of the boron atom. A key factor that can modulate these properties is the presence of an intramolecular dative bond between a nitrogen atom and the boron center (N→B coordination). This coordination changes the hybridization of the boron atom from trigonal planar (sp²) to tetrahedral (sp³), which in turn affects the stability of the ester and the kinetics of its transesterification reactions.

Research into boronic esters has demonstrated that the formation of an intramolecular N→B bond generally enhances the stability of the molecule. sci-hub.seresearchgate.net This increased stability is attributed to the formation of a tetracoordinate boron center, which is less susceptible to hydrolysis and thermal degradation compared to its tricoordinate counterpart. researchgate.netnih.gov The strength of this N→B bond, and consequently the degree of stabilization, is dependent on the substituents on both the nitrogen and the aromatic ring. researchgate.net For instance, electron-withdrawing groups on the aryl ring can increase the Lewis acidity of the boron atom, potentially strengthening the N→B interaction.

The presence of an N→B coordination has also been shown to have a profound effect on the rates of transesterification reactions. Transesterification is a crucial process for the dynamic exchange of diol components in boronic esters, a property leveraged in the development of self-healing materials and dynamic covalent networks. nih.govmdpi.com The N→B bond can influence this process in several ways. On one hand, the increased stability of the tetracoordinate boronate ester can lead to a higher activation energy for the exchange reaction, thereby slowing down the transesterification rate. sci-hub.se Conversely, the nitrogen atom, if appropriately positioned, can act as an internal base catalyst, accelerating the proton transfer step which is often rate-determining in transesterification. mdpi.com

Mechanistic studies have employed various techniques, including NMR spectroscopy and computational analysis, to probe the nature of the N→B interaction and its consequences. researchgate.netresearchgate.net ¹¹B NMR spectroscopy is a particularly powerful tool, as the chemical shift provides a clear indication of the boron atom's coordination state. researchgate.net Trigonal boronic esters typically show signals in a lower field region compared to their tetrahedral, N-coordinated analogs which appear at a higher field. scielo.org.mx

While specific kinetic data for the transesterification of this compound itself is not extensively documented in publicly available literature, the principles derived from studies on analogous 2-aryl-1,3,2-dioxaborinanes and other N-coordinated boronic esters provide a strong framework for understanding its likely behavior. The 4-chloro substituent, being electron-withdrawing, would be expected to enhance the Lewis acidity of the boron atom, favoring N→B coordination in the presence of a suitable intramolecular nitrogen donor. This would likely lead to enhanced stability of the resulting tetracoordinate boronate ester. The effect on the transesterification rate would depend on the interplay between this increased ground-state stability and any potential internal catalytic effects of the nitrogen-containing moiety.

Table 3.5.2.1: Comparative Stability of Boronic Esters with and without N→B Coordination

| Compound/System | Presence of N→B Coordination | Observed Stability Effect | Reference |

| Nitrogen-Coordinating Cyclic Boronic Diesters (NCBCs) | Yes | Enhanced hydrolytic and thermal stability compared to conventional boronic esters. | sci-hub.senih.gov |

| ortho-Aminomethylphenylboronic Acid (AMPBA) Esters | Yes | Increased stability, though the nature of the B-N interaction is debated (direct coordination vs. ion pair). | researchgate.net |

| 6-tert-butyl-2-(3',5'-difluorophenyl)-(N-B)-1,3,6,2-dioxazaborocane | Yes | Molecule adopts a closed form with a B-N bond in the solid state, indicating stabilization. | researchgate.net |

| General Boronic Esters from 1,3-Diols | No (in the absence of N-containing diols) | Generally less stable towards hydrolysis compared to N-coordinated analogs. | nih.gov |

Table 3.5.2.2: Influence of N→B Coordination on Transesterification Dynamics

| System | Effect of N→B Coordination on Transesterification | Mechanistic Insight | Reference |

| Nitrogen-Coordinating Cyclic Boronic Diester (NCBC) Linkages | Lower exchange rate compared to common cyclic boronic esters. | Higher activation energy (Ea) for exchange due to stable N→B internal coordination. | sci-hub.se |

| Boronic Ester Networks with Proximal Amides | Significant rate acceleration of bond exchange. | Internal catalysis by the amide group. | nih.gov |

| Boronic Esters with Wulff-type Boronic Acids | Catalyzes the addition and elimination of alcohols. | Internal base catalysis by the aminomethyl group. | nih.gov |

| Polyurethane Elastomers with Dynamic Boronic Esters | Facilitates formation and dissociation of boronic ester at room temperature. | Synergy between dynamic covalent boronic ester and boron-nitrogen coordination. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Chlorophenyl 1,3,2 Dioxaborinane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic and organometallic compounds. For 2-(4-Chlorophenyl)-1,3,2-dioxaborinane , a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of its atomic connectivity and the electronic environment around the boron atom.

¹H NMR and ¹³C NMR for Structural Assignment

The ¹H and ¹³C NMR spectra of This compound are fundamental for confirming the presence and connectivity of the propanediol (B1597323) and chlorophenyl fragments.

In the ¹H NMR spectrum, the aromatic protons of the 4-chlorophenyl group typically appear as two distinct doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons of the 1,3,2-dioxaborinane ring give rise to signals in the aliphatic region. Specifically, the methylene (B1212753) protons adjacent to the oxygen atoms (O-CH₂) and the central methylene proton (CH₂) of the propane-1,3-diol backbone will exhibit characteristic multiplets.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the 4-chlorophenyl ring will show distinct signals in the aromatic region (typically between 110 and 140 ppm). The carbon attached to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar relaxation effects from the boron nucleus. nist.gov The aliphatic carbons of the dioxaborinane ring will resonate at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to B) | ~7.7-7.9 (d) | ~136 |

| Aromatic CH (meta to B) | ~7.3-7.5 (d) | ~128 |

| C-Cl | - | ~138 |

| C-B | - | Not readily observed |

| O-CH₂ (dioxaborinane) | ~4.2 (t) | ~62 |

| C-CH₂-C (dioxaborinane) | ~2.1 (quintet) | ~28 |

Note: These are predicted values based on known data for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹¹B NMR Spectroscopy for Boron Coordination Environment and Equilibrium Studies

¹¹B NMR spectroscopy is particularly informative for studying boronic esters as it directly probes the local environment of the boron atom. scielo.org.za For This compound , the boron atom is in a trigonal planar geometry, being bonded to one carbon and two oxygen atoms. This three-coordinate boron environment typically results in a broad signal in the ¹¹B NMR spectrum in the range of δ 20-30 ppm, with BF₃·OEt₂ as the reference. nist.govorgsyn.org

The chemical shift in ¹¹B NMR is sensitive to the electronic effects of the substituents on the boron atom. The electron-withdrawing nature of the 4-chlorophenyl group and the oxygen atoms of the dioxaborinane ring influences the shielding of the boron nucleus. Furthermore, ¹¹B NMR can be used to study equilibrium processes, such as the potential formation of tetracoordinate boronate species in the presence of Lewis bases. The formation of a four-coordinate boron center would result in a significant upfield shift in the ¹¹B NMR spectrum to the range of δ 5-15 ppm. nih.gov

Solid-State NMR (ssNMR) for Characterization of Solid Forms

While solution-state NMR provides information on the averaged structure in a solvent, solid-state NMR (ssNMR) offers insights into the molecular structure and packing in the crystalline state. researchgate.net For This compound , ¹³C and ¹¹B ssNMR can reveal details about polymorphism, intermolecular interactions, and the precise geometry in the solid phase.

In ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR, distinct resonances for the carbon atoms in the molecule would be observed, and differences in these shifts compared to the solution state can indicate specific packing effects or conformational constraints in the solid state.

¹¹B ssNMR is particularly powerful for studying boronic esters. The lineshape of the ¹¹B signal is influenced by both the chemical shift anisotropy and the quadrupolar interaction, providing detailed information about the symmetry of the electronic environment around the boron nucleus. scielo.br

Chemical Shift Anisotropy (CSA) Analysis in ¹¹B ssNMR

The boron-11 (B1246496) nucleus possesses a quadrupole moment, which interacts with the local electric field gradient (EFG), leading to characteristic lineshapes in ssNMR spectra. axsyn.comresearchgate.net The chemical shift anisotropy (CSA) reflects the orientation-dependent magnetic shielding of the boron nucleus. For aryl boronic esters, the span (Ω) of the CSA tensor is sensitive to the dihedral angle between the aromatic ring and the BO₂ plane. Analysis of the ¹¹B ssNMR lineshape at different magnetic field strengths allows for the separation of the quadrupolar and CSA parameters, providing a detailed picture of the electronic structure and conformation around the boron atom in the solid state.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds like boronic esters. mdpi.com In ESI-MS, This compound is expected to be detected as a protonated molecule [M+H]⁺ or as adducts with solvent molecules or salts.

The primary ion observed would correspond to the molecular weight of the compound (196.44 g/mol for C₉H₁₀BClO₂) plus the mass of a proton. The isotopic pattern of this ion would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one boron atom (with its ¹⁰B and ¹¹B isotopes), providing a high degree of confidence in the elemental composition. While ESI is a soft ionization method, some in-source fragmentation may occur, potentially leading to the loss of the propanediol unit or other fragments, which can provide further structural clues.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Organic Boron Compounds

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for the analysis of a wide range of molecules, including organoboron compounds. nih.govresearchgate.netnih.gov In this method, the analyte is co-crystallized with a large excess of a matrix material that strongly absorbs laser energy. youtube.com A pulsed laser irradiates the sample, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. youtube.com

For organoboron compounds, MALDI-MS offers several advantages, including rapid sample preparation, high sensitivity, and tolerance to salts. nih.govresearchgate.net The choice of matrix is critical for successful analysis. While standard matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are common, specialized reactive matrices have also been developed. researchgate.netnih.govnsf.gov For instance, DHB can serve as both a matrix and a derivatizing agent, reacting in-situ with boronic acids to form esters that are more amenable to analysis. nih.gov This on-plate derivatization simplifies the workflow by removing laborious preparation steps. nih.gov

The analysis of boronic esters like this compound via MALDI-MS would likely involve optimizing the matrix and potentially using cationizing agents like lithium salts to form stable adducts, which can enhance signal intensity and provide clearer spectra. nsf.gov The resulting mass spectrum would provide the molecular weight of the compound, confirming its identity. Tandem mass spectrometry (MS/MS) can further be used to induce fragmentation, yielding structural information about the molecule. nih.gov

Table 1: Common Matrices for MALDI-MS Analysis

| Matrix Name | Abbreviation | Typical Analytes |

|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, smaller molecules |

| Sinapinic acid | SA | Proteins, large molecules |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, oligonucleotides, boronic acids |

| 2,5-Dihydroxyacetophenone | DHAP | Lignin oligomers, nucleic acids |

This table presents a selection of common matrices and their general applications. nih.govnsf.gov The optimal matrix for a specific analyte must be determined experimentally.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for High-Resolution Analysis

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands out for its exceptional mass resolving power and accuracy. wikipedia.orgnih.govresearchgate.net This technique measures the mass-to-charge ratio (m/z) of ions based on their cyclotron frequency in a strong, uniform magnetic field. wikipedia.orgyale.edu Ions are trapped within a Penning trap and excited into a coherent orbital motion. The image current produced by these orbiting ion packets is detected, and a Fourier transform is applied to convert this time-domain signal into a frequency-domain signal, which is then converted into a high-resolution mass spectrum. wikipedia.orgyoutube.com

For the analysis of this compound, FT-ICR-MS provides several key advantages:

Ultra-High Resolution: It can resolve species with very small mass differences, which is essential for separating the target compound from impurities or byproducts with similar masses. nih.govmdpi.com

High Mass Accuracy: It can determine the mass of a molecule with sub-parts-per-million (ppm) accuracy, allowing for the unambiguous determination of its elemental formula. yale.edumdpi.com This is critical for confirming the presence of chlorine and boron based on their precise mass defects and isotopic patterns. researchgate.net

Structural Elucidation: When coupled with fragmentation techniques like electron-capture dissociation (ECD) or collision-induced dissociation (CID), FT-ICR-MS can provide detailed structural information (MSn analysis). wikipedia.orgnih.gov

The combination of MALDI with FT-ICR-MS is particularly powerful for analyzing complex samples, offering the benefits of soft ionization with high-resolution detection. nih.gov This approach would be highly effective for confirming the exact molecular formula of this compound and characterizing any related species in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for separating and identifying volatile and thermally stable compounds. hpst.cz In GC-MS, the sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. dphen1.com

The analysis of boronic esters like this compound by GC-MS presents specific challenges. These compounds can be susceptible to hydrolysis, breaking down into the corresponding boronic acid, which is non-volatile and thus unsuitable for GC analysis. nih.govresearchgate.net Furthermore, some boronic species may require derivatization to increase their volatility and thermal stability for GC analysis. chromatographyonline.comnih.gov For example, boronic acids can be converted to more volatile esters, such as triethanolamine (B1662121) borate, prior to injection. nih.gov

Despite these challenges, GC-MS is a valuable tool for:

Reaction Monitoring: Synthetic chemists frequently use GC-MS to monitor the progress of reactions that form boronic esters, such as Suzuki-Miyaura coupling reactions. chromatographyonline.com

Purity Assessment: The technique can effectively separate the desired boronic ester product from starting materials and volatile byproducts, allowing for an assessment of sample purity. researchgate.netchromatographyonline.com

Impurity Identification: GC-MS can detect and identify low-level mutagenic impurities, such as bis(pinacolato)diboron (B136004) (BPD), which may be present in boronic ester preparations. chromatographyonline.com

To achieve reliable results, method development often involves using aprotic solvents to prevent decomposition and may employ analyte protectants to ensure good peak shapes at low concentrations. dphen1.comchromatographyonline.com

Table 2: Typical GC-MS Operating Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Mode | Splitless | To enhance sensitivity for trace analysis. dphen1.com |

| Inlet Temperature | 250 °C | To ensure complete vaporization of the sample. dphen1.com |

| Column Type | DB-5MS (or similar) | A non-polar column suitable for a wide range of organic compounds. dphen1.com |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Oven Program | Temperature ramp (e.g., 60°C to 280°C) | To separate compounds based on boiling points. dphen1.com |

| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible fragmentation patterns. |

This table provides an example of typical GC-MS conditions; specific parameters must be optimized for the analyte of interest.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful non-destructive methods for identifying functional groups and obtaining a unique "fingerprint" of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. nih.gov It is an effective tool for identifying the chemical structure of a compound. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Alkane (dioxaborinane ring) | C-H stretch | 3000 - 2850 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Boronic Ester | B-O stretch | 1380 - 1310 |

| Boronic Ester | C-O stretch | 1300 - 1000 libretexts.org |

This table is based on established correlation charts and data from analogous compounds. libretexts.orglibretexts.orgspectroscopyonline.com The exact positions can vary based on the molecular environment.

The analysis of the spectrum would confirm the presence of the aromatic ring, the aliphatic C-H bonds of the dioxaborinane ring, and, crucially, the strong B-O and C-O stretching vibrations characteristic of the boronic ester group.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off a sample and measuring the inelastic scattering, where the light loses or gains energy corresponding to the molecule's vibrational modes. physicsopenlab.org Raman is particularly sensitive to non-polar bonds and provides a unique vibrational fingerprint of a compound. researchgate.net

For boron-containing materials, Raman spectroscopy is highly effective. Boron-boron and boron-heteroatom bonds give rise to distinct and often intense Raman signals. researchgate.netnih.gov Studies on icosahedral boron clusters show characteristic B-H stretching vibrations in the "cellular-Raman silent region" (around 2500-2600 cm⁻¹), which does not overlap with signals from many organic biomolecules. nih.gov

In the context of this compound, a Raman spectrum would provide detailed information about the skeletal framework of the molecule. Key expected features would include:

Vibrations of the aromatic ring.

Modes associated with the dioxaborinane ring structure.

A characteristic signal for the C-Cl bond.

Potentially a B-C stretching vibration.

The full Raman spectrum serves as a unique fingerprint that can be used for identification and to study structural changes, such as those occurring during polymerization or degradation. nih.gov

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. unt.edu The technique involves passing X-rays through a crystal and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of the electron density map of the crystal, from which the precise positions of all atoms in the molecule can be determined. researchgate.net

For a compound like this compound, a successful single-crystal XRD analysis would provide a wealth of structural data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit cell in the crystal lattice. unt.edu

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles, such as the B-O, C-O, C-C, and C-Cl bond lengths.

Torsional Angles: Information about the conformation of the molecule, including the planarity of the aromatic ring and the conformation of the six-membered dioxaborinane ring.

Intermolecular Interactions: Details on how molecules pack in the solid state, including any hydrogen bonding or other non-covalent interactions.

While specific crystallographic data for this compound is not published, studies on similar molecules, such as 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate, demonstrate the power of this technique. nih.gov For such compounds, XRD has been used to confirm the molecular structure, analyze conformational properties, and compare experimental findings with theoretical calculations from Density Functional Theory (DFT). nih.gov The characterization of bench-stable arylboronic esters by X-ray crystallography has also been reported, verifying their solid-state molecular structures. acs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate |

| α-cyano-4-hydroxycinnamic acid |

| 2,5-dihydroxybenzoic acid |

| bis(pinacolato)diboron |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state. For this compound, a successful crystallographic analysis would yield a detailed set of coordinates for each atom in the asymmetric unit of the crystal lattice.

From these data, a crystallographic information file (CIF) is generated, which contains all the necessary information to describe the crystal structure. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions. For analogous organoboron compounds, it is common to find them crystallizing in monoclinic or orthorhombic systems.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₀BClO₂ |

| Formula Weight | 196.44 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules per unit cell) | 4 |

| Density (calculated, g/cm³) | Value |

| R-factor | Value |

Note: The values in this table are hypothetical and would need to be determined experimentally.

The analysis would also reveal the precise geometry of the 1,3,2-dioxaborinane ring and the orientation of the 4-chlorophenyl substituent.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds.

For this compound, the analysis would likely reveal a variety of intermolecular contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The percentage contribution of different atom-atom contacts to the total Hirshfeld surface area can be calculated, offering insights into the packing forces.

Table 2: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Expected Percentage Contribution (%) |

| H···H | High |

| C···H/H···C | Significant |

| O···H/H···O | Moderate |

| Cl···H/H···Cl | Moderate |

| B···H/H···B | Minor |

| C···C | Minor |

| Cl···O/O···Cl | Minor |

Note: These are expected contributions based on the elemental composition of the molecule.

The presence of the chlorine atom and the boronate ester group would likely lead to significant C-H···O and C-H···Cl interactions, which would be visible as distinct features on the Hirshfeld surface and in the fingerprint plots. The analysis of related chlorophenyl-containing structures often reveals the importance of halogen···hydrogen and halogen···π interactions in directing the crystal packing. researchgate.netresearchgate.net

Conformational Analysis in the Solid State

The conformation of the 1,3,2-dioxaborinane ring is a key structural feature. Six-membered rings can adopt various conformations, such as chair, boat, or twist-boat. Single-crystal X-ray diffraction data allows for the precise determination of the ring's conformation in the solid state through the calculation of puckering parameters and endocyclic torsion angles.

For substituted 1,3,2-dioxaborinane rings, a 'sofa' or a 'twist-chair' conformation is often observed. The specific conformation adopted by this compound would be influenced by the steric and electronic effects of the 4-chlorophenyl substituent. The dihedral angle between the plane of the phenyl ring and the mean plane of the dioxaborinane ring is another critical parameter that would be determined.

Table 3: Key Conformational Parameters for this compound (Hypothetical Data)

| Parameter | Hypothetical Value (°) |

| Dihedral Angle (Phenyl Ring vs. Dioxaborinane Ring) | Value |

| Torsion Angle (O-B-C-C) | Value |

| Torsion Angle (C-O-B-O) | Value |

| Ring Puckering Parameters (Q, θ, φ) | Values |

Note: These parameters would be calculated from the final refined crystal structure.

Understanding the solid-state conformation is essential as it can influence the compound's physical properties and its interactions with other molecules.

Computational and Theoretical Chemistry Studies of 2 4 Chlorophenyl 1,3,2 Dioxaborinane

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 2-(4-Chlorophenyl)-1,3,2-dioxaborinane, DFT would be instrumental in understanding its fundamental properties.

Geometry Optimization and Conformational Analysis

A critical first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The 1,3,2-dioxaborinane ring can adopt several conformations, such as chair, boat, or twist-boat forms. A thorough conformational analysis would identify the most stable conformer and the energy barriers between different conformations. While general studies on the conformational analysis of substituted 1,3,2-dioxaborinanes exist, specific data for the 4-chlorophenyl derivative, including a data table of its optimized geometric parameters, is not available in the surveyed literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be made. This correlation is crucial for interpreting experimental spectroscopic data and confirming the calculated structure. Although studies on other chlorophenyl compounds have reported such analyses, specific vibrational frequency data for this compound is not documented.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations can provide detailed information about the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical stability and reactivity. A smaller gap generally indicates a more reactive molecule. The distribution of these frontier orbitals can also reveal likely sites for electrophilic and nucleophilic attack. Specific HOMO and LUMO energy values for this compound are not available in the current body of scientific literature.

Electrostatic Potential and Reactivity Site Prediction

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map shows regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For this compound, an MEP analysis would highlight the electron-rich and electron-poor areas, providing insights into its intermolecular interactions and chemical reactivity. However, no specific MEP analysis for this compound has been published.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is also extensively used to study reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone.

Transition State Analysis and Energy Profile Calculations

To understand how this compound might participate in a chemical reaction, computational chemists would identify the transition state structures involved. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By calculating the energy of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy of the reaction, which is a key determinant of the reaction rate. Such detailed mechanistic studies for reactions involving this compound have not been reported.

Investigation of Catalytic Cycles and Intermediates

While specific catalytic cycles involving this compound are not extensively documented in dedicated studies, its role can be inferred from the well-established chemistry of boronic acids and their esters in catalysis. Boronic acids are known to reversibly interact with diols to form boronic esters, a process that can activate the diol for subsequent reactions. ualberta.ca This equilibrium is central to their catalytic utility.

In a representative catalytic cycle, such as a palladium-catalyzed cross-coupling reaction, a boronic ester can serve as a key reactant. A plausible, generalized mechanism would involve several stages:

Oxidative Addition : A Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X), forming a Pd(II) intermediate.

Transmetalation : The boronic ester, this compound, would then undergo transmetalation with the Pd(II) complex. This step involves the transfer of the 4-chlorophenyl group from the boron atom to the palladium center, forming a new Pd(II)-aryl intermediate and a boron-containing byproduct. The presence of a base is typically required to facilitate this step by forming a more nucleophilic boronate species.

Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Computational studies on related systems, such as the palladium/norbornene (Pd/NBE) cooperative catalysis for functionalizing 1,2-azaborines, highlight the ability to form key palladacycle intermediates. nih.gov It is envisioned that after oxidative addition of a Pd(0) species to a related halogenated compound, an intermediate is formed that can react with external electrophiles and nucleophiles to functionalize the molecule before the catalyst is regenerated. nih.gov Theoretical investigations of these cycles focus on calculating the geometries and energies of all reactants, intermediates, and transition states to determine the reaction's feasibility and rate-limiting steps.

NMR Parameter Prediction

Computational methods are invaluable for predicting Nuclear Magnetic Resonance (NMR) parameters, which aids in the structural elucidation and characterization of compounds.

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT functionals like B3LYP. nih.govnih.gov For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the 4-chlorophenyl ring and the 1,3,2-dioxaborinane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on computational studies of analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-H (Aromatic, ortho to B) | 7.7 - 7.9 | 134 - 137 |

| C-H (Aromatic, meta to B) | 7.3 - 7.5 | 128 - 130 |

| C-B (Aromatic) | - | ~130 |

| C-Cl (Aromatic) | - | 138 - 140 |

| O-CH₂ (Dioxaborinane) | 4.0 - 4.5 | 60 - 65 |

| C-CH₂-C (Dioxaborinane) | 2.0 - 2.5 | 25 - 30 |

This is an interactive data table. Users can sort and filter the data as needed.

Solid-state ¹¹B NMR spectroscopy, complemented by computational calculations, provides detailed information about the local electronic environment of the boron nucleus through the electric field gradient (EFG) and chemical shift (CS) tensors. The EFG tensor is related to the nuclear quadrupole coupling constant (CQ), which reflects the symmetry of the electron distribution around the boron atom. The CS tensor describes the anisotropy of the magnetic shielding.

For tricoordinate boronic esters like this compound, the boron atom is in a nearly trigonal planar environment. Computational and experimental studies on analogous aryl boronic esters show CQ values typically in the range of 2.6 to 2.9 MHz. The chemical shift anisotropy, measured by the span (Ω), is generally observed to be between 10 and 30 ppm for these types of esters. These parameters are sensitive to the substituents on the boron atom and the geometry of the boronic ester ring.

Table 2: Representative Experimental ¹¹B EFG and CS Tensor Parameters for Aryl Boronic Esters Data adapted from studies on analogous boronic esters.

| Parameter | Symbol | Typical Value Range |

| Quadrupolar Coupling Constant | CQ | 2.6 - 2.9 MHz |

| Asymmetry Parameter | ηQ | 0.4 - 0.7 |

| Isotropic Chemical Shift | δiso | 26 - 31 ppm |

| CS Tensor Span | Ω | 10 - 30 ppm |

| CS Tensor Skew | κ | 0.3 - 0.6 |

This is an interactive data table. Users can sort and filter the data as needed.

Analysis of Non-Covalent Interactions

The crystal packing and supramolecular assembly of this compound are governed by a network of non-covalent interactions. Computational tools are essential for visualizing, quantifying, and understanding these forces.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify regions of close intermolecular contact, which are indicative of interactions such as hydrogen bonds and van der Waals forces.

For a molecule like this compound, the Hirshfeld surface is expected to be dominated by several key contacts. Two-dimensional fingerprint plots derived from the surface quantify the relative contributions of these contacts. Based on analyses of compounds containing chlorophenyl and organic ester moieties, the most significant contributions to the crystal packing are expected from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.net The presence of the chlorine atom also introduces Cl···H/H···Cl contacts.

Table 3: Expected Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface Contributions are estimated based on analyses of structurally related compounds containing chlorophenyl groups.

| Interatomic Contact | Expected Contribution (%) |

| H···H | 40 - 50% |

| C···H / H···C | 20 - 25% |

| O···H / H···O | 8 - 12% |

| Cl···H / H···Cl | 8 - 12% |

| Other (e.g., C···C, O···C) | < 5% |

This is an interactive data table. Users can sort and filter the data as needed.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonds and non-covalent interactions. avogadro.ccrsc.org The analysis focuses on identifying bond critical points (BCPs), where the gradient of the electron density is zero. researchgate.net

The properties at these BCPs, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction.

Covalent Bonds : Characterized by high ρ and a large negative value of ∇²ρ(r), indicating a concentration of electron density.

Non-Covalent Interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) : Characterized by low ρ and a small positive value of ∇²ρ(r), indicating a depletion of electron density at the BCP. researchgate.net